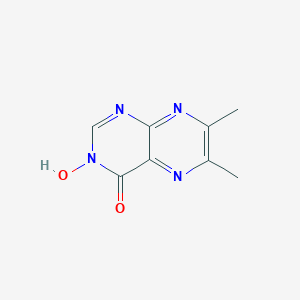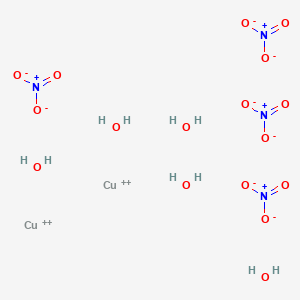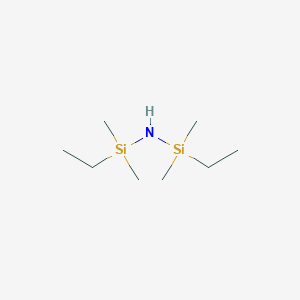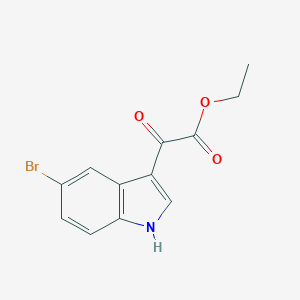
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the indole ring, coupled with the bromo and oxo functional groups, makes this compound particularly interesting for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate typically involves a multi-step process. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-bromoindole-3-carboxaldehyde and ethyl acetoacetate. The reaction is usually carried out in an ethanol medium at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of ethyl 2-(5-bromo-1H-indol-3-yl)-2-hydroxyacetate.
Substitution: Formation of various substituted indole derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. The bromo and oxo groups can further enhance these interactions by forming additional hydrogen bonds or covalent bonds with the target molecules. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives, such as:
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: Contains a fluoro group, which can significantly alter its chemical properties and interactions with biological targets.
Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate: The presence of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and biological effects.
This compound stands out due to the unique combination of the bromo and oxo functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBKBPIDKCCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376912 |
Source


|
| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-11-8 |
Source


|
| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

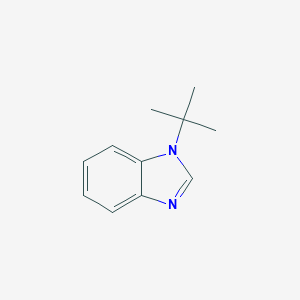
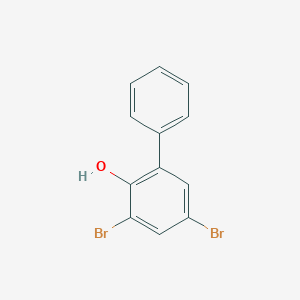

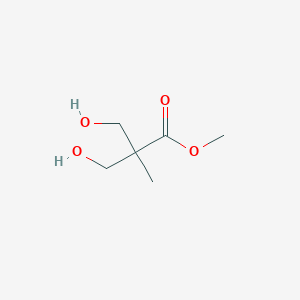


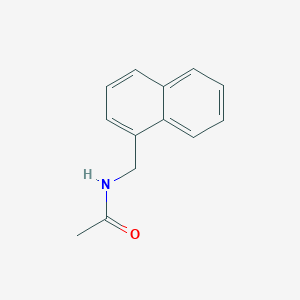
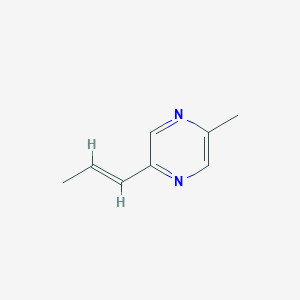
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

